molecular formula C15H22N2O4 B5740261 4-(1-azocanylmethyl)-2-methoxy-6-nitrophenol

4-(1-azocanylmethyl)-2-methoxy-6-nitrophenol

Cat. No. B5740261
M. Wt: 294.35 g/mol
InChI Key: KWWILLJKNAEEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azocanylmethyl)-2-methoxy-6-nitrophenol, commonly known as AzoNMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AzoNMP is a derivative of 2-methoxy-6-nitrophenol, which is a well-known compound used in various fields, including medicine and agriculture. AzoNMP has been found to possess unique properties that make it an attractive candidate for use in scientific research.

Mechanism of Action

The mechanism of action of AzoNMP is not fully understood. However, it is believed that the nitro group and the azomethine group in AzoNMP play a crucial role in its fluorescence properties. The nitro group is thought to be responsible for the strong absorption of light, while the azomethine group is believed to be responsible for the fluorescence emission.
Biochemical and Physiological Effects:
AzoNMP has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-cytotoxic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of AzoNMP is its strong fluorescence emission in the visible range. This property makes it an attractive candidate for use in fluorescence-based assays. AzoNMP is also relatively easy to synthesize, making it a readily available compound for use in scientific research. However, one of the limitations of AzoNMP is its pH-dependent fluorescence properties, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of AzoNMP. One potential direction is the development of new derivatives of AzoNMP with improved fluorescence properties. Another potential direction is the use of AzoNMP as a pH indicator in biological systems. Additionally, the use of AzoNMP in the development of new imaging techniques is an area of active research. Overall, the study of AzoNMP has the potential to contribute significantly to the field of scientific research.

Synthesis Methods

The synthesis of AzoNMP involves the reaction of 2-methoxy-6-nitrophenol with formaldehyde and a primary amine. The reaction results in the formation of a Schiff base, which is subsequently reduced to yield AzoNMP. The synthesis of AzoNMP is a relatively simple process that can be carried out using standard laboratory equipment.

Scientific Research Applications

AzoNMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of AzoNMP is its use as a fluorescent probe. AzoNMP exhibits strong fluorescence emission in the visible range, making it an attractive candidate for use in fluorescence-based assays. AzoNMP has also been used as a pH indicator due to its pH-dependent fluorescence properties.

properties

IUPAC Name

4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-21-14-10-12(9-13(15(14)18)17(19)20)11-16-7-5-3-2-4-6-8-16/h9-10,18H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWILLJKNAEEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262754

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